molecular formula C12H21BO2 B12275247 Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

Cat. No.: B12275247
M. Wt: 208.11 g/mol
InChI Key: MFOCKZYRZAVWDO-UHFFFAOYSA-N
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Description

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in various chemical reactions, especially in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include various substituted cyclopropyl derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is unique due to its dual cyclopropyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in reactions that require specific structural features .

Properties

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3

InChI Key

MFOCKZYRZAVWDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3

Origin of Product

United States

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